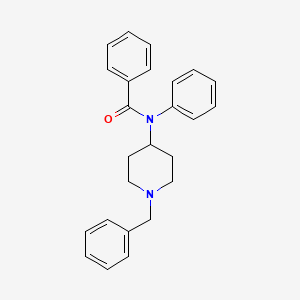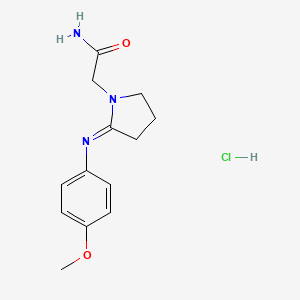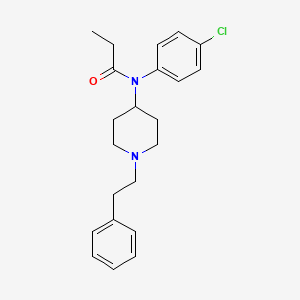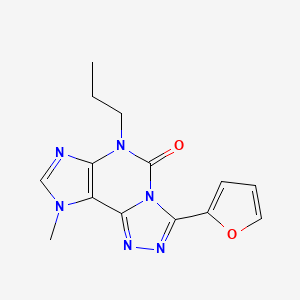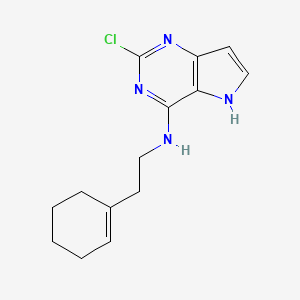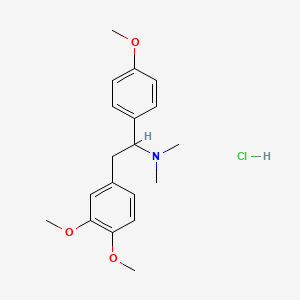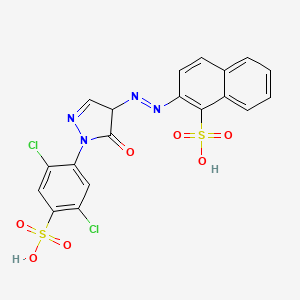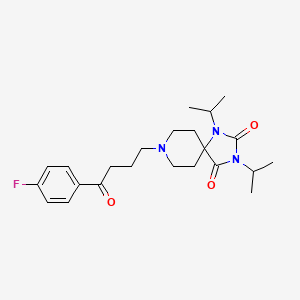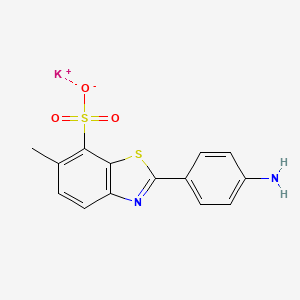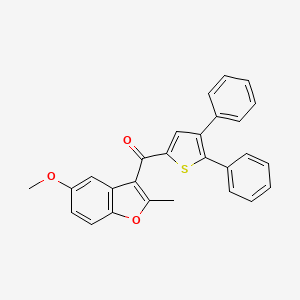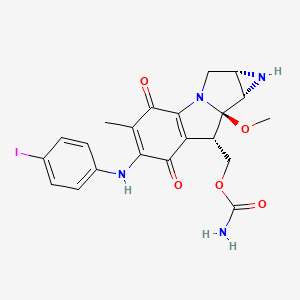
N(6)-4-Iodophenylmitomycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(6)-4-Iodophenylmitomycin C is a synthetic derivative of mitomycin C, a well-known antitumor antibiotic. This compound is characterized by the substitution of an iodine atom at the 4-position of the phenyl ring attached to the N(6) position of mitomycin C. The modification aims to enhance the biological activity and specificity of the parent compound, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N(6)-4-Iodophenylmitomycin C typically involves the iodination of a phenyl ring followed by its attachment to the N(6) position of mitomycin C. The process can be summarized in the following steps:
Iodination of Phenyl Ring: The phenyl ring is iodinated using iodine and a suitable oxidizing agent such as sodium iodate in an organic solvent like acetic acid.
Coupling Reaction: The iodinated phenyl ring is then coupled with mitomycin C using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N(6)-4-Iodophenylmitomycin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of azido derivatives.
Aplicaciones Científicas De Investigación
N(6)-4-Iodophenylmitomycin C has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Biology: Employed in studies to understand the mechanism of action of mitomycin derivatives and their interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA cross-linking and inhibit DNA synthesis.
Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development.
Mecanismo De Acción
The mechanism of action of N(6)-4-Iodophenylmitomycin C involves the formation of DNA cross-links, which inhibit DNA replication and transcription. The compound undergoes bioreductive activation to form reactive intermediates that alkylate DNA at specific sites. This leads to the formation of interstrand and intrastrand cross-links, ultimately resulting in cell cycle arrest and apoptosis. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways.
Comparación Con Compuestos Similares
N(6)-4-Iodophenylmitomycin C can be compared with other mitomycin derivatives such as:
Mitomycin C: The parent compound with broad-spectrum antitumor activity.
Porfiromycin: A derivative with enhanced selectivity for hypoxic tumor cells.
Azaquinomycin: A synthetic analog with improved stability and reduced toxicity.
Uniqueness: this compound is unique due to the presence of the iodine atom, which enhances its reactivity and specificity. This modification allows for targeted interactions with biological macromolecules, making it a valuable tool in cancer research and therapy.
Propiedades
Número CAS |
88854-43-7 |
|---|---|
Fórmula molecular |
C21H21IN4O5 |
Peso molecular |
536.3 g/mol |
Nombre IUPAC |
[(4S,6S,7R,8S)-11-(4-iodoanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C21H21IN4O5/c1-9-15(24-11-5-3-10(22)4-6-11)18(28)14-12(8-31-20(23)29)21(30-2)19-13(25-19)7-26(21)16(14)17(9)27/h3-6,12-13,19,24-25H,7-8H2,1-2H3,(H2,23,29)/t12-,13+,19+,21-/m1/s1 |
Clave InChI |
KLSKYJVCCFNUCR-YDBSYXHISA-N |
SMILES isomérico |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)I |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


